

Spectroscopic Profile of 3-Buten-1-amine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Buten-1-amine

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-buten-1-amine** (C_4H_9N), a primary aliphatic amine with a terminal double bond. This document details its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information herein is intended to serve as a valuable reference for the identification, characterization, and utilization of this compound in organic synthesis, proteomics research, and other scientific applications.

Spectroscopic Data Summary

The following tables summarize the key predicted quantitative data for the NMR, IR, and Mass Spectrometric analysis of **3-buten-1-amine**. Note: Experimental spectra for **3-buten-1-amine** are not readily available in major public spectral databases. The data presented here are predicted based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Predicted Data (Solvent: $CDCl_3$, 400 MHz)

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~5.8	ddt	1H	H-3 (-CH=)
~5.1-5.0	m	2H	H-4 (=CH ₂)
~2.7	t	2H	H-1 (-CH ₂ -NH ₂)
~2.2	q	2H	H-2 (-CH ₂ -)
~1.2 (variable)	s (broad)	2H	-NH ₂

¹³C NMR (Carbon-13 NMR) Predicted Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm (Predicted)	Assignment
~138	C-3 (-CH=)
~115	C-4 (=CH ₂)
~42	C-1 (-CH ₂ -NH ₂)
~39	C-2 (-CH ₂ -)

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹) (Predicted)	Intensity	Assignment
~3380-3300	Medium (two bands)	N-H stretch (primary amine)
~3080	Medium	=C-H stretch (alkene)
~2930, 2860	Medium	C-H stretch (alkane)
~1640	Medium	C=C stretch (alkene)
~1650-1580	Medium	N-H bend (primary amine)[1]
~1440	Medium	=CH ₂ scissoring
~1250-1020	Medium	C-N stretch (aliphatic amine)[1]
~990, 910	Strong	=C-H bend (out-of-plane)
~910-665	Strong, Broad	N-H wag (primary amine)[1]

Mass Spectrometry (MS)

m/z (Predicted)	Relative Intensity (%)	Assignment
71	Moderate	[M] ⁺ (Molecular Ion)
70	Low	[M-H] ⁺
56	Moderate	[M-NH ₃] ⁺
41	High	[C ₃ H ₅] ⁺ (Allyl cation)
30	High	[CH ₂ NH ₂] ⁺ (from α-cleavage)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a compound like **3-buten-1-amine** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-buten-1-amine** is dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ 0.00 ppm). The sample is gently agitated to ensure homogeneity.
- ^1H NMR Spectroscopy:
 - Instrument: A 400 MHz (or higher) NMR spectrometer.
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Acquisition Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to improve the signal-to-noise ratio.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz (or higher) NMR spectrometer.
 - Pulse Sequence: A standard proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom.
 - Acquisition Parameters: A wider spectral width (e.g., 0-160 ppm) is used. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

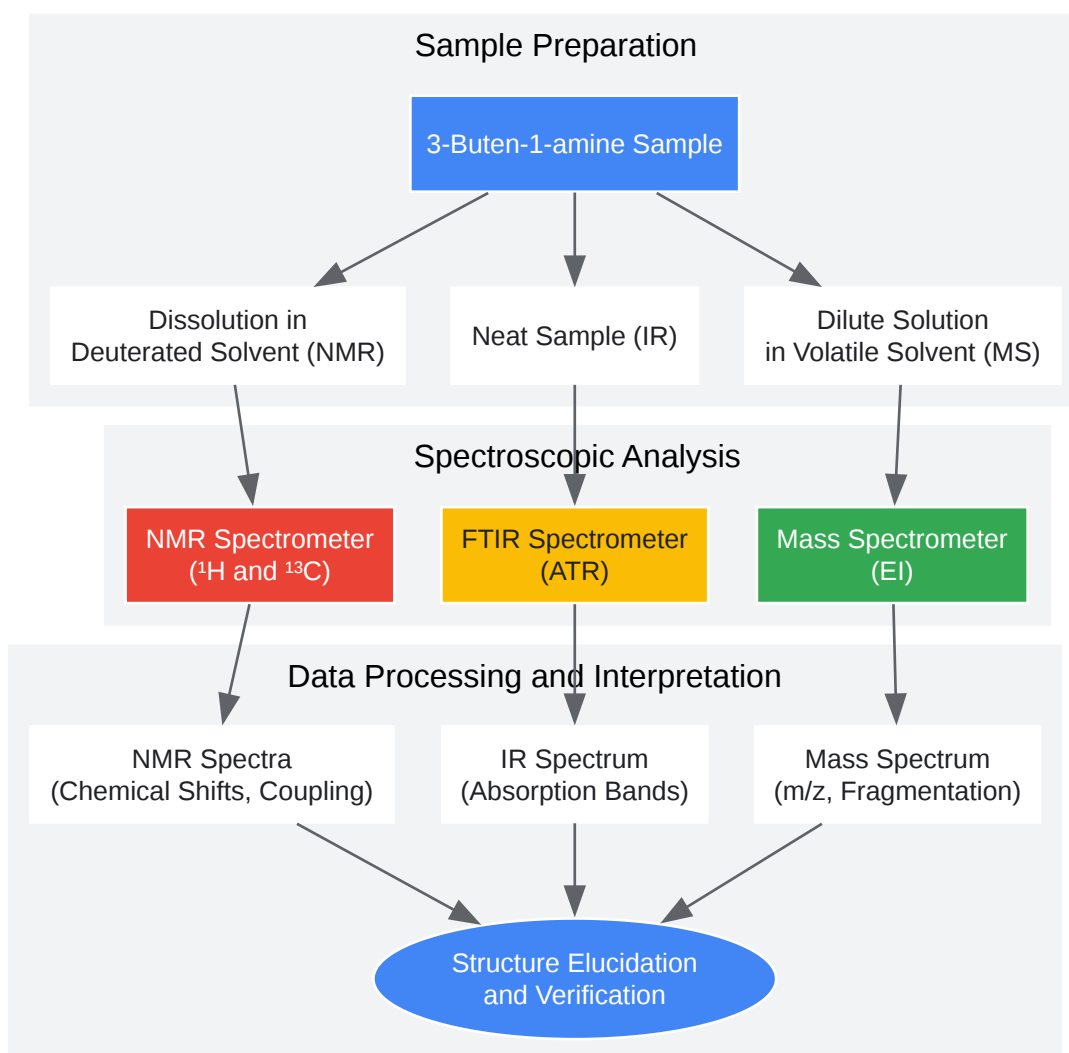
- ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) Spectroscopy:
 - The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol), and a background spectrum is collected.
 - A small drop of neat (undiluted) **3-buten-1-amine** is placed directly onto the crystal.
 - The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
 - Multiple scans (typically 16-32) are co-added to enhance the signal-to-noise ratio.

Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry:
 - A dilute solution of **3-buten-1-amine** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
 - The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
 - The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - The detector records the abundance of each ion, generating the mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **3-buten-1-amine**.



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Caption: Workflow for Spectroscopic Analysis of **3-Buten-1-amine**.

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References

- 1. 3-Buten-1-ol [webbook.nist.gov]

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